The synthesis of Alisol B 23-acetate typically involves extraction from the rhizome of Alisma orientalis using organic solvents. A common method includes:
This method has been optimized for efficiency, significantly reducing production time and costs while maintaining high purity levels .
Alisol B 23-acetate has a complex molecular structure characterized by its tetracyclic framework. The molecular formula is , and its structural features include multiple chiral centers, which contribute to its biological activity. The compound can be represented as follows:
Alisol B 23-acetate undergoes various chemical reactions that are significant for its biological activities:
These reactions are essential for understanding how Alisol B 23-acetate interacts within biological systems .
The mechanism of action of Alisol B 23-acetate involves several pathways:
Studies have shown that at doses of 15 to 60 mg/kg in animal models, Alisol B 23-acetate significantly reduces markers of liver injury and inflammation .
Relevant data indicate that the compound's stability and solubility profiles are crucial for its application in pharmaceutical formulations .
Alisol B 23-acetate has several applications in scientific research and medicine:
AB23A exerts profound lipid-lowering effects primarily through hepatic FXR activation. In ovariectomized ApoE⁻/⁻ mice (a model for postmenopausal atherosclerosis), AB23A (2.56 mg/kg) reduced aortic plaque area by 52% and plasma total cholesterol (TC) by 32% after 90 days. This was attributed to FXR-mediated suppression of CYP7A1 and CYP8B1 genes, which encode rate-limiting enzymes in bile acid synthesis. Consequently, hepatic cholesterol conversion to bile acids increased, reducing lipid accumulation [1] [3]. In non-alcoholic steatohepatitis (NASH) models, AB23A (15–60 mg/kg/day) reduced hepatic triglycerides by 40–60% and serum ALT/AST levels by 35–55% via FXR-dependent inhibition of lipogenic genes (SREBP-1c, FAS, ACC1) and induction of fatty acid oxidation genes (PPARα, CPT1α) [2] [5]. The table below summarizes key metabolic effects:
Table 1: FXR-Mediated Metabolic Effects of AB23A in Hepatic Disorders
Disease Model | Key Targets | Lipid/Inflammation Changes | Primary Mechanism |
---|---|---|---|
Postmenopausal Atherosclerosis | ↓CYP7A1, ↓CYP8B1 | ↓Plasma TC (32%), ↓Aortic Plaque (52%) | FXR-SHP pathway activation |
NASH | ↓SREBP-1c, ↑PPARα | ↓Hepatic TG (40–60%), ↓ALT/AST (35–55%) | FXR-dependent lipogenesis suppression |
MASLD | ↓XO, ↓NLRP3 | ↓Hepatic purines, ↓IL-1β (45%) | Gut-liver axis modulation |
AB23A enhances bile acid efflux by activating the FXR-bile salt export pump (BSEP) axis. In cholestatic liver injury induced by alpha-naphthylisothiocyanate (ANIT), AB23A (40 mg/kg) increased BSEP expression 3.2-fold, reducing hepatic bile acid accumulation by 48%. This was accompanied by upregulation of hepatic SHP (3.5-fold) and downregulation of basolateral uptake transporter Ntcp (60%), facilitating detoxification [3] [6]. In ovariectomized LDLR⁻/⁻ mice, AB23A increased fecal bile acid excretion by 65% and chenodeoxycholic acid (CDCA) levels by 2.1-fold, confirming FXR-BSEP-driven cholesterol clearance [3] [9]. Crucially, FXR antagonism by guggulsterone or siRNA abolished these effects, proving FXR-dependency [6] [7]. The following table outlines bile acid-related targets:
Table 2: Bile Acid Transporters and Enzymes Regulated by AB23A
Target | Function | Regulation by AB23A | Biological Outcome |
---|---|---|---|
BSEP | Canalicular bile acid export | ↑ 3.2-fold | Enhanced hepatobiliary secretion |
SHP | Repressor of CYP7A1/CYP8B1 | ↑ 3.5-fold | Suppressed bile acid synthesis |
NTCP | Basolateral bile acid uptake | ↓ 60% | Reduced hepatic bile acid accumulation |
CYP7A1 | Rate-limiting bile acid enzyme | ↓ 70% | Lower cholesterol conversion |
FXR activation by AB23A directly attenuates inflammation in metabolic disorders. In atherosclerosis-prone mice, AB23A reduced aortic IL-6, TNF-α, and MCP-1 by 50–70% by inhibiting NF-κB translocation [1] [7]. In NASH, it suppressed hepatic MCP-1 and VCAM-1 expression (60–80% reduction), diminishing macrophage infiltration and fibrosis. This anti-inflammatory effect was reversed upon FXR inhibition, confirming FXR’s centrality [2] [5]. Additionally, AB23A modulated the gut-liver axis in metabolic dysfunction-associated steatotic liver disease (MASLD), reducing Escherichia and Prevotella while enriching Akkermansia muciniphila. This shifted purine metabolism, lowering hepatic xanthine oxidase (XO) activity and NLRP3 inflammasome-driven IL-1β by 45% [8] [10].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: